molecular formula C9H9ClO B1504297 8-Chlorochroman CAS No. 3722-69-8

8-Chlorochroman

Cat. No. B1504297
CAS RN: 3722-69-8
M. Wt: 168.62 g/mol
InChI Key: CYSQTUPJQFEKES-UHFFFAOYSA-N
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Description

8-Chlorochroman, also known as 8-chlorochromane, is a colorless to yellow liquid . It has a molecular weight of 168.62 and its IUPAC name is 8-chlorochromane .


Synthesis Analysis

The synthesis of 8-Chlorochroman involves several steps. The reaction conditions include the use of di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0℃ for 15 hours under an inert atmosphere .


Molecular Structure Analysis

The InChI code for 8-Chlorochroman is 1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 . This indicates that the molecule is composed of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.


Chemical Reactions Analysis

8-Chlorochroman is a key intermediate for several potent 5-HT4 receptor agonists . It is used in the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a compound with potential utility in the treatment of neurodegenerative disorders such as cognitive deficits in Alzheimer’s disease .


Physical And Chemical Properties Analysis

8-Chlorochroman is a colorless to yellow liquid . It has a molecular weight of 168.62 . It is stored at room temperature .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 8-Chlorochroman can be used as a standard or reference compound in chromatography and spectroscopy. Its distinct chemical signature helps in the calibration of instruments and the quantification of similar compounds in mixtures.

Each of these applications leverages the unique chemical structure of 8-Chlorochroman, which is characterized by its chlorinated chroman ring system. The presence of the chlorine atom at the 8th position allows for selective reactions that can be exploited in various fields of scientific research .

Mechanism of Action

While the specific mechanism of action for 8-Chlorochroman is not mentioned in the search results, it is known that 5-HT4 receptor agonists, for which 8-Chlorochroman is a key intermediate, have potential utility in the treatment of neurodegenerative disorders .

Safety and Hazards

8-Chlorochroman is associated with certain hazards. The GHS pictograms indicate that it is a warning substance . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-chloro-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSQTUPJQFEKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697780
Record name 8-Chloro-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chlorochroman

CAS RN

3722-69-8
Record name 8-Chloro-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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